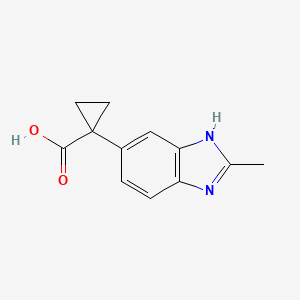
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
概要
説明
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their versatile roles in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a cyclopropane ring attached to a benzimidazole moiety, which imparts unique chemical and biological properties.
科学的研究の応用
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known for their broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents . They are known to interact with various therapeutic targets due to their electron-rich environment, structural features, and binding potency .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
One benzimidazole derivative, ch5183284, is known to inhibit the kinase activity of fibroblast growth factor receptors (fgfrs) 1, 2, and 3 . This suggests that benzimidazole derivatives can affect kinase signaling pathways, although the specific pathways affected by 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid would need further investigation.
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activity, suggesting that they can have various effects at the molecular and cellular level .
生化学分析
Biochemical Properties
1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the kinase activity of fibroblast growth factor receptors (FGFRs) 1, 2, and 3 . This inhibition is crucial as FGFRs are involved in cell growth, differentiation, and angiogenesis. The compound’s interaction with these receptors suggests its potential in modulating these biological processes.
Cellular Effects
The effects of 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting FGFRs, the compound can alter downstream signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of effects on cellular functions. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of FGFRs and prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of FGFRs can affect pathways related to glucose metabolism, lipid synthesis, and energy production . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and distributed to target sites where it exerts its effects.
Subcellular Localization
The subcellular localization of 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with its target biomolecules and modulates cellular processes.
準備方法
The synthesis of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl halides.
Cyclopropanation: The cyclopropane ring can be formed by reacting the benzimidazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzimidazole: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
1H-Benzimidazole-6-carboxylic acid: Lacks the methyl group, affecting its reactivity and biological activity.
Cyclopropanecarboxylic acid derivatives: These compounds have different substituents on the cyclopropane ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGHQQOCHYYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184178 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945244-36-0 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



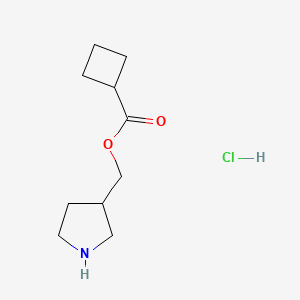
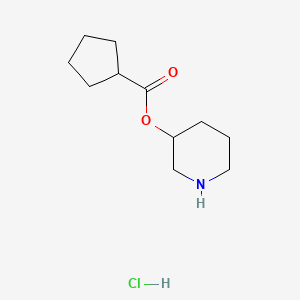
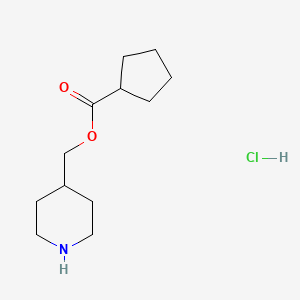
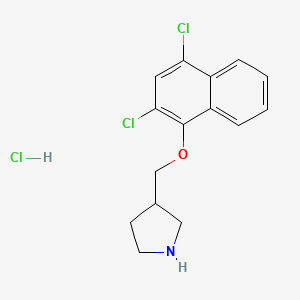
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
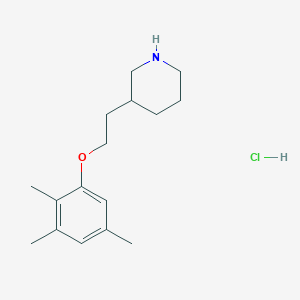
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)
